molecular formula C23H28N2 B15196528 Indole, 1-phenyl-3-(4-piperidinobutyl)- CAS No. 102886-40-8

Indole, 1-phenyl-3-(4-piperidinobutyl)-

Cat. No.: B15196528
CAS No.: 102886-40-8
M. Wt: 332.5 g/mol
InChI Key: APUDYJCRZQKKQY-UHFFFAOYSA-N
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Description

Indole, 1-phenyl-3-(4-piperidinobutyl)- is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Indole, 1-phenyl-3-(4-piperidinobutyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while cycloaddition reactions can produce complex polycyclic structures .

Scientific Research Applications

Indole, 1-phenyl-3-(4-piperidinobutyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole derivatives.

    Medicine: Indole derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound finds applications in the development of dyes, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Indole, 1-phenyl-3-(4-piperidinobutyl)- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. Additionally, the compound’s structural features allow it to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.

Uniqueness: Indole, 1-phenyl-3-(4-piperidinobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and piperidinobutyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

102886-40-8

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

1-phenyl-3-(4-piperidin-1-ylbutyl)indole

InChI

InChI=1S/C23H28N2/c1-3-12-21(13-4-1)25-19-20(22-14-5-6-15-23(22)25)11-7-10-18-24-16-8-2-9-17-24/h1,3-6,12-15,19H,2,7-11,16-18H2

InChI Key

APUDYJCRZQKKQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC2=CN(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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